molecular formula C14H17NO3 B13457019 4-Cbz-6-methylene-1,4-oxazepane

4-Cbz-6-methylene-1,4-oxazepane

Cat. No.: B13457019
M. Wt: 247.29 g/mol
InChI Key: BHTYCMVODOXQNT-UHFFFAOYSA-N
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Description

4-Cbz-6-methylene-1,4-oxazepane is a seven-membered heterocyclic compound featuring a 1,4-oxazepane backbone with a carbobenzyloxy (Cbz) protecting group at position 4 and a methylene (-CH₂-) substituent at position 5. The Cbz group (benzyloxycarbonyl, C₈H₇O₂) is widely used in organic synthesis to protect amine functionalities, particularly in peptide chemistry.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

benzyl 6-methylidene-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C14H17NO3/c1-12-9-15(7-8-17-10-12)14(16)18-11-13-5-3-2-4-6-13/h2-6H,1,7-11H2

InChI Key

BHTYCMVODOXQNT-UHFFFAOYSA-N

Canonical SMILES

C=C1CN(CCOC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

4-Cbz-6-methylene-1,4-oxazepane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Cbz-6-methylene-1,4-oxazepane has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar 1,4-Oxazepane Derivatives

2.1 Structural and Functional Differences

The table below compares key structural features, molecular properties, and applications of 4-Cbz-6-methylene-1,4-oxazepane with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Significance References
This compound* C₁₄H₁₈N₂O₃ 262.31 Cbz (position 4), methylene (position 6) Amine protection in peptide synthesis Inferred
4-Benzyl-6-fluoro-6-methyl-1,4-oxazepane C₁₃H₁₈FNO 223.29 Benzyl (position 4), fluoro/methyl (position 6) Intermediate in bioactive molecule synthesis
[(4-Methyl-1,4-oxazepan-6-yl)methyl]amine dihydrochloride C₇H₁₈Cl₂N₂O 217.14 Methyl (position 4), amine-CH₂ (position 6) Drug synthesis (e.g., neuromodulators)
4-Allyl-7,7-diphenyl-1,4-oxazepane C₂₀H₂₃NO 293.40 Allyl (position 4), diphenyl (position 7) Steric hindrance studies; discontinued commercial use

Note: The molecular formula and weight for this compound are inferred based on structural analogs and substituent contributions.

2.3 Physicochemical Properties
  • Lipophilicity : The Cbz group in this compound increases hydrophobicity compared to the hydrochloride salt derivatives (e.g., [(4-Methyl-1,4-oxazepan-6-yl)methyl]amine dihydrochloride), which exhibit higher water solubility .

Research Findings and Limitations

  • Structural Confirmation : X-ray crystallography has been critical in resolving configurations of chiral oxazepane derivatives (e.g., 1,4,2-oxazaphosphepines in ), a technique likely applicable to this compound .
  • Commercial Availability : Some analogs, like 4-Allyl-7,7-diphenyl-1,4-oxazepane, are discontinued, highlighting challenges in sourcing sterically hindered derivatives .

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